molecular formula C14H12N2OS B2477090 3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile CAS No. 477851-37-9

3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile

Cat. No.: B2477090
CAS No.: 477851-37-9
M. Wt: 256.32
InChI Key: OVYDXMPELIXVLH-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile is an organic compound that features a combination of aromatic and heteroaromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-methoxyaniline, is reacted with an appropriate reagent to introduce the thienyl group.

    Acrylonitrile Addition: The intermediate product is then reacted with acrylonitrile under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyanilino)-2-phenylacrylonitrile: Similar structure but with a phenyl group instead of a thienyl group.

    3-(4-Methoxyanilino)-2-(2-furyl)acrylonitrile: Similar structure but with a furyl group instead of a thienyl group.

Uniqueness

3-(4-Methoxyanilino)-2-(2-thienyl)acrylonitrile is unique due to the presence of both a methoxyaniline and a thienyl group, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-3-(4-methoxyanilino)-2-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-13-6-4-12(5-7-13)16-10-11(9-15)14-3-2-8-18-14/h2-8,10,16H,1H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYDXMPELIXVLH-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C#N)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(/C#N)\C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.